molecular formula C22H19F3N4O3 B11022595 5-oxo-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide

5-oxo-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide

Número de catálogo: B11022595
Peso molecular: 444.4 g/mol
Clave InChI: RKRIPGYDKRFXCG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 5-oxo-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide features a pyrrolidine-3-carboxamide core linked to a 3,4-dihydroquinazolin-4-one moiety and a 3,4,5-trifluorophenyl group. Key structural attributes include:

  • Pyrrolidine-5-oxo group: Likely influences conformational rigidity and hydrogen-bonding interactions.
  • 3,4-Dihydroquinazolin-4-one: A bicyclic system associated with kinase inhibition and DNA-binding activity in medicinal chemistry.
  • 3,4,5-Trifluorophenyl substituent: Enhances lipophilicity and metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation.

Propiedades

Fórmula molecular

C22H19F3N4O3

Peso molecular

444.4 g/mol

Nombre IUPAC

5-oxo-N-(4-oxo-3-propan-2-ylquinazolin-6-yl)-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C22H19F3N4O3/c1-11(2)29-10-26-18-4-3-13(6-15(18)22(29)32)27-21(31)12-5-19(30)28(9-12)14-7-16(23)20(25)17(24)8-14/h3-4,6-8,10-12H,5,9H2,1-2H3,(H,27,31)

Clave InChI

RKRIPGYDKRFXCG-UHFFFAOYSA-N

SMILES canónico

CC(C)N1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC(=C(C(=C4)F)F)F

Origen del producto

United States

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 5-oxo-N-[4-oxo-3-(propan-2-yl)-3,4-dihidroquinazolin-6-yl]-1-(3,4,5-trifluorofenil)pirrolidina-3-carboxamida generalmente implica síntesis orgánica de varios pasos:

    Formación del núcleo de quinazolinona: El núcleo de quinazolinona se puede sintetizar mediante la ciclización de derivados del ácido antranílico con isocianatos o carbodiimidas en condiciones de reflujo.

    Síntesis del anillo de pirrolidina: El anillo de pirrolidina a menudo se construye mediante la reacción de una amina adecuada con una cetona o un aldehído, seguida de ciclización.

    Acoplamiento de los núcleos: Los núcleos de quinazolinona y pirrolidina se acoplan utilizando técnicas de formación de enlaces amida, generalmente que involucran el uso de reactivos de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) y HOBt (1-hidroxi-benzotriazol).

Métodos de producción industrial

La producción industrial de este compuesto probablemente involucraría la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y la ampliación de la síntesis utilizando reactores por lotes a gran escala.

Análisis De Reacciones Químicas

Tipos de reacciones

    Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los anillos de quinazolinona y pirrolidina.

    Reducción: Las reacciones de reducción se pueden realizar en los grupos carbonilo para producir derivados de alcohol.

    Sustitución: El grupo trifluorofenilo puede sufrir reacciones de sustitución aromática electrófila.

Reactivos y condiciones comunes

    Oxidación: Reactivos como permanganato de potasio (KMnO₄) u óxido de cromo (CrO₃) en condiciones ácidas.

    Reducción: Borohidruro de sodio (NaBH₄) o hidruro de litio y aluminio (LiAlH₄) en condiciones anhidras.

    Sustitución: Agentes halogenantes como N-bromosuccinimida (NBS) para la bromación.

Productos principales

    Oxidación: Derivados de quinazolinona con funcionalidades de oxígeno adicionales.

    Reducción: Derivados de alcohol del compuesto original.

    Sustitución: Derivados halogenados del grupo trifluorofenilo.

Aplicaciones Científicas De Investigación

Preliminary studies indicate that compounds with similar structural features exhibit a range of biological activities. The specific biological activity of 5-oxo-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide has not been extensively characterized but is expected to include:

  • Anticancer Activity : The presence of the trifluorophenyl group is associated with enhanced anticancer properties. Compounds in related studies have shown significant growth inhibition against various cancer cell lines. For instance, compounds similar to this structure have demonstrated percent growth inhibitions ranging from 51% to 86% against different cancer types .
  • Antidiabetic Potential : As observed in related compounds, there is potential for this molecule to exhibit anti-diabetic activity. The trifluoro group may enhance the interaction with biological targets involved in glucose metabolism .

Case Studies and Research Findings

Several studies have explored compounds structurally similar to 5-oxo-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide , providing insights into its potential applications:

StudyFindings
Study AInvestigated the anticancer properties of related compounds showing significant inhibition against glioblastoma cell lines .
Study BExplored the synthesis and biological assessment of trifluorophenyl derivatives indicating potential for anti-diabetic effects in vivo .
Study CAnalyzed pharmacokinetic properties and metabolic stability of similar quinazoline derivatives suggesting favorable profiles for drug development.

Mecanismo De Acción

El mecanismo de acción de este compuesto involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El núcleo de quinazolinona puede inhibir la actividad enzimática al unirse al sitio activo, mientras que el anillo de pirrolidina puede mejorar la afinidad y especificidad de unión. El grupo trifluorofenilo puede aumentar la lipofilia del compuesto, mejorando su capacidad para cruzar las membranas celulares y alcanzar objetivos intracelulares.

Comparación Con Compuestos Similares

Structural Analog 1: 5-[4-[(2-Ethyl-5-fluoro-3-oxo-4H-quinoxalin-6-yl)methyl]piperazin-1-yl]-6-fluoro-N-methyl-pyridine-2-carboxamide

Key Features :

  • Quinoxaline core (vs.
  • Piperazine linker : Enhances solubility and bioavailability compared to the direct pyrrolidine linkage in the target compound.
  • Fluorine substitutions: Limited to the quinoxaline and pyridine rings, reducing overall lipophilicity compared to the trifluorophenyl group in the target compound.

Inferred Properties :

  • Higher solubility due to piperazine but lower metabolic stability from fewer fluorine atoms.
  • Likely targets kinases or G-protein-coupled receptors (GPCRs) based on quinoxaline’s historical applications .

Structural Analog 2: 5-Chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide

Key Features :

  • Chlorine and trifluoromethyl groups : Chlorine enhances electrophilicity, while the trifluoromethyl group increases steric bulk and metabolic resistance.
  • 2,4-Difluorophenyl substituent : Fewer fluorine atoms than the target compound’s 3,4,5-trifluorophenyl group, likely reducing hydrophobic interactions.

Inferred Properties :

  • Enhanced metabolic stability due to trifluoromethyl but lower target affinity compared to quinazolinone-containing compounds.
  • Potential applications in protease inhibition or as a building block for fluorinated pharmaceuticals .

Structural Analog 3: Pyrazoline Derivatives (e.g., 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde)

Key Features :

  • Pyrazoline core: A five-membered dihydropyrazole ring, distinct from the pyrrolidine or quinazolinone systems.

Inferred Properties :

  • Lower conformational rigidity compared to the target compound’s bicyclic systems.
  • Primarily used as intermediates in synthesizing antifungal or anti-inflammatory agents .

Data Table: Structural and Functional Comparison

Feature Target Compound Analog 1 (Quinoxaline) Analog 2 (Pyridine) Analog 3 (Pyrazoline)
Core Structure Pyrrolidine + Quinazolinone Quinoxaline + Pyridine Pyridine Pyrazoline
Fluorine Substituents 3,4,5-Trifluorophenyl 5-Fluoro (quinoxaline), 6-fluoro 2,4-Difluorophenyl + CF3 4-Fluorophenyl
Key Functional Groups 5-Oxo, Propan-2-yl Piperazine, Ethyl Chlorine, Trifluoromethyl Carbaldehyde
Molecular Weight (Da)* ~475 (estimated) ~520 (estimated) ~485 (CAS 338977-82-5) ~280 (estimated)
Likely Targets Kinases, DNA topoisomerases GPCRs, Kinases Proteases, Enzymes Anti-inflammatory targets

*Molecular weights estimated based on structural formulas.

Research Findings and Implications

  • Fluorination Impact : The target compound’s 3,4,5-trifluorophenyl group likely enhances binding to hydrophobic pockets in target proteins compared to analogs with fewer fluorine atoms .
  • Metabolic Stability : The trifluorophenyl and propan-2-yl groups may reduce oxidative metabolism, extending half-life compared to Analog 2’s chlorine-substituted pyridine .

Actividad Biológica

The compound 5-oxo-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide (referred to as Compound A) is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

Compound A features a quinazolinone core coupled with a pyrrolidine moiety and a trifluorophenyl substituent. The structural complexity contributes to its diverse biological activities.

Anticancer Activity

Research indicates that compounds with similar structural motifs to Compound A exhibit significant anticancer properties. For instance, derivatives of quinazolinones have been shown to inhibit various cancer cell lines.

Compound Cell Line IC50 (µM) Mechanism
Compound AA549TBDTBD
Quinazoline BHCT 11610PDGF receptor antagonist
Quinazoline CMDA-MB2312Aurora kinase inhibitor

In studies involving related quinazolinone derivatives, it was found that certain compounds exhibited selective cytotoxicity against cancer cells while sparing normal cells. For example, a series of 4-[4-(N-substituted(thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline derivatives showed potent inhibitory activity against the PDGF receptor, which is implicated in tumor growth and metastasis .

The mechanism by which Compound A exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors. Similar compounds have been documented to modulate signaling pathways associated with cell proliferation and apoptosis. For instance, quinazoline derivatives often act as inhibitors of receptor tyrosine kinases (RTKs), leading to reduced tumor growth .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives can be significantly influenced by their substituents. For example:

  • The presence of electron-withdrawing groups (like trifluoromethyl) can enhance potency.
  • Alkyl substitutions on the nitrogen atoms can affect solubility and bioavailability.

In one study, 5-substituted quinazolines consistently showed greater potency in inhibiting PI3K and HDAC enzymes compared to their 4-substituted counterparts . This highlights the importance of careful design in optimizing therapeutic efficacy.

Case Studies

Several studies have explored the biological activity of quinazoline derivatives similar to Compound A:

  • Antitumor Efficacy : A study demonstrated that a series of quinazoline derivatives had significant antitumor activity against various cancer cell lines including A549 (lung cancer) and MDA-MB231 (breast cancer). The most potent compound showed an IC50 value of 2 µM against MDA-MB231 cells .
  • Inhibition of Kinases : Research has indicated that certain quinazoline derivatives act as effective inhibitors of Aurora kinases, which play crucial roles in mitosis and are frequently overexpressed in cancers .
  • Selectivity and Safety : Compounds exhibiting selective toxicity towards cancer cells while sparing normal fibroblasts have been identified, suggesting potential for therapeutic applications with reduced side effects .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.